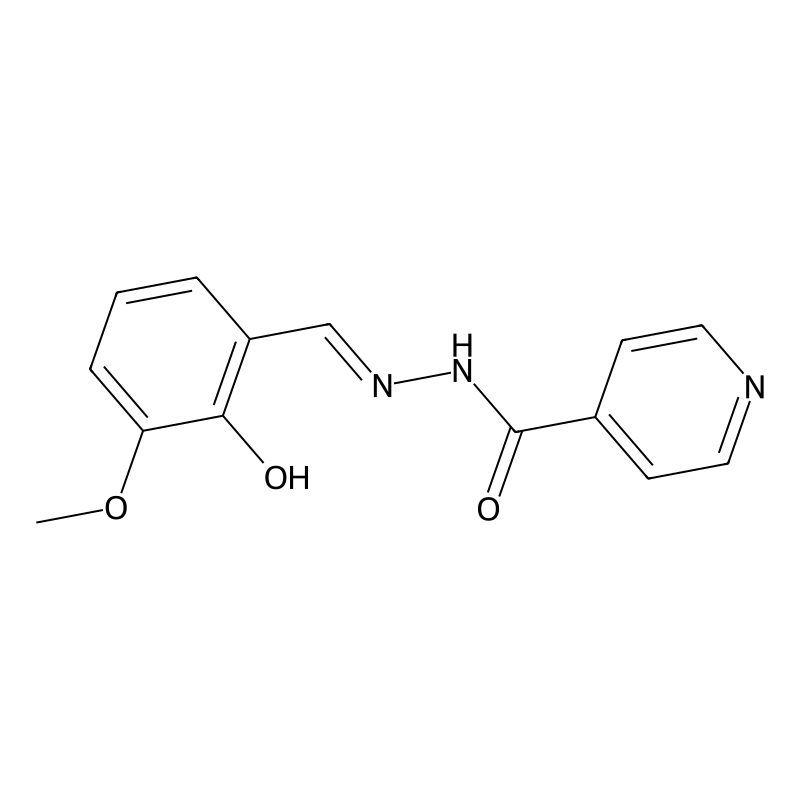

(E)-N'-(2-hydroxy-3-methoxybenzylidene)isonicotinohydrazide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Antimicrobial Activity

Studies have investigated the antibacterial activity of N-(2-OH-3-MeOBz)-INH against various bacterial strains. However, the results have been inconsistent and further research is needed to determine its efficacy as a potential antimicrobial agent.

Source

Synthesis, Crystal Structure, and Antibacterial Activity of N′-(2-hydroxy-3-methoxybenzylidene)isonicotinohydrazide and Its Dinuclear Manganese(II) Complex with N′-(2-hydroxy-3-methoxybenzylidene)isonicotinohydrazide

(E)-N'-(2-hydroxy-3-methoxybenzylidene)isonicotinohydrazide is an organic compound featuring a hydrazone functional group. Its structure consists of a hydrazide linked to a benzylidene moiety, which is further substituted with hydroxyl and methoxy groups. This compound is noteworthy for its potential biological activities, particularly in medicinal chemistry, where it may exhibit various pharmacological effects due to its unique structural characteristics.

The chemical reactivity of (E)-N'-(2-hydroxy-3-methoxybenzylidene)isonicotinohydrazide can be explored through various types of reactions common in organic chemistry:

- Hydrazone Formation: The compound can be synthesized via the condensation reaction between isonicotinic hydrazide and 2-hydroxy-3-methoxybenzaldehyde, resulting in the formation of a hydrazone linkage.

- Nucleophilic Substitution: The presence of the methoxy and hydroxyl groups may allow for nucleophilic substitution reactions, particularly under basic conditions.

- Oxidation-Reduction Reactions: The compound may undergo oxidation, especially involving the hydrazone moiety, which could lead to various derivatives with altered biological activities.

Research indicates that (E)-N'-(2-hydroxy-3-methoxybenzylidene)isonicotinohydrazide exhibits promising biological activities. Studies have suggested its potential as an antioxidant, anti-inflammatory, and antimicrobial agent. The compound's structure allows it to interact with various biological targets, potentially leading to therapeutic applications in treating diseases characterized by oxidative stress or inflammation .

The synthesis of (E)-N'-(2-hydroxy-3-methoxybenzylidene)isonicotinohydrazide typically involves the following steps:

- Preparation of Isonicotinic Hydrazide: Isonicotinic acid is reacted with hydrazine hydrate to produce isonicotinic hydrazide.

- Condensation Reaction: Isonicotinic hydrazide is then reacted with 2-hydroxy-3-methoxybenzaldehyde in an acidic medium (often ethanol) to facilitate the formation of the hydrazone linkage.

- Purification: The resultant product can be purified using recrystallization techniques to obtain high-purity (E)-N'-(2-hydroxy-3-methoxybenzylidene)isonicotinohydrazide.

This compound has potential applications in several fields, including:

- Pharmaceutical Development: Due to its biological activity, it may serve as a lead compound for developing new drugs targeting oxidative stress-related conditions.

- Antioxidant Studies: It can be utilized in research focused on antioxidants and their mechanisms of action.

- Biological Research: The compound may be employed in studies investigating the interaction between small molecules and biological macromolecules.

Interaction studies involving (E)-N'-(2-hydroxy-3-methoxybenzylidene)isonicotinohydrazide often focus on its binding affinity and mechanism of action against various biological targets:

- Molecular Docking Studies: Computational methods can predict how this compound interacts with specific enzymes or receptors, providing insights into its potential pharmacological effects.

- In Vitro Assays: Experimental studies assess its cytotoxicity against cancer cell lines and its ability to scavenge free radicals, contributing to understanding its therapeutic potential .

Several compounds share structural similarities with (E)-N'-(2-hydroxy-3-methoxybenzylidene)isonicotinohydrazide. Here are some notable examples:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| 2-Hydroxy-3-methoxybenzaldehyde | Contains similar hydroxyl and methoxy groups | Lacks the hydrazone linkage |

| Isonicotinic Acid | Shares the isonicotinic framework | Does not contain the benzylidene moiety |

| Hydrazine Derivatives | Contains hydrazine functionality | Varying substituents lead to different biological activities |

The uniqueness of (E)-N'-(2-hydroxy-3-methoxybenzylidene)isonicotinohydrazide lies in its combination of both hydrazone and aromatic substituents, which may enhance its biological activity compared to simpler analogs.

Nuclear Magnetic Resonance (NMR) Profiling

Nuclear Magnetic Resonance spectroscopy provides comprehensive structural information for (E)-N'-(2-hydroxy-3-methoxybenzylidene)isonicotinohydrazide through detailed analysis of both proton and carbon environments [1] [2] [3]. The compound exhibits characteristic NMR signatures that confirm its hydrazone structure and E-configuration.

Proton NMR Analysis

The ¹H NMR spectrum of (E)-N'-(2-hydroxy-3-methoxybenzylidene)isonicotinohydrazide recorded in DMSO-d₆ displays several distinctive signals that enable complete structural characterization [2] [4]. The azomethine proton (-CH=N-) appears as a characteristic singlet at δ 8.77-9.08 ppm, representing the most downfield signal due to the electron-withdrawing effect of the adjacent nitrogen atom [5] [6]. This chemical shift range is consistent with reported values for isonicotinohydrazide-derived Schiff bases and confirms the successful condensation reaction [6] [7].

The amidic proton (-NH-) resonates as a broad singlet at δ 11.76-12.26 ppm, indicating hydrogen bonding interactions in solution [5] [8]. This significant downfield shift results from the amide functionality and potential intramolecular hydrogen bonding with the phenolic hydroxyl group [2]. The aromatic protons appear as complex multiplets in the δ 6.60-8.40 ppm region, with pyridine ring protons typically observed at δ 7.12-8.32 ppm [10] [11]. The methoxy group (-OCH₃) exhibits a sharp singlet at δ 3.85-4.0 ppm, characteristic of aromatic methyl ethers [5].

Carbon NMR Characteristics

The ¹³C NMR spectrum provides detailed information about the carbon framework of the molecule [3] [5]. The carbonyl carbon (C=O) appears at δ 168.40-168.50 ppm, typical for amide carbonyls in hydrazone derivatives [5]. The azomethine carbon exhibits a characteristic signal at δ 143.72 ppm, confirming the C=N double bond formation [5] [6]. Phenolic carbons resonate at δ 162.75-162.96 ppm, reflecting the electron-rich nature of the hydroxylated aromatic system [5] [13].

Fourier-Transform Infrared (FTIR) Spectral Interpretation

Infrared spectroscopy provides crucial information about the functional groups present in (E)-N'-(2-hydroxy-3-methoxybenzylidene)isonicotinohydrazide and their interactions [2] [14]. The FTIR spectrum exhibits several characteristic absorption bands that confirm the molecular structure and hydrogen bonding patterns.

Hydroxyl and Amide Vibrations

The phenolic O-H stretching vibration appears as a strong, broad absorption in the 3193-3538 cm⁻¹ region [5] [8]. This broadening indicates extensive hydrogen bonding, both intramolecular and intermolecular, which significantly affects the vibrational frequency [2]. The amide N-H stretch occurs at 3064-3432 cm⁻¹ as a medium intensity band, often overlapping with the hydroxyl absorption [5] [8]. The broadness and frequency of these bands provide evidence for the hydrogen bonding network that stabilizes the crystal structure [15] [5].

Carbonyl and Azomethine Characteristics

The carbonyl (C=O) stretching vibration represents one of the most diagnostic features, appearing as a strong absorption at 1650-1668 cm⁻¹ [5] [8]. This frequency range is characteristic of the amide I band in hydrazone derivatives and confirms the presence of the intact hydrazide functionality [2]. The azomethine (C=N) stretching vibration occurs at 1625-1630 cm⁻¹ as a strong absorption, indicating the formation of the Schiff base linkage [5] [8]. The frequency of this band is sensitive to conjugation effects and hydrogen bonding interactions [11] [16].

Aromatic and Methoxy Vibrations

Aromatic C-H stretching vibrations appear at 2950-3021 cm⁻¹ as medium intensity bands, characteristic of substituted benzene and pyridine rings [5] [16]. The phenolic C-O stretching occurs at 1425-1438 cm⁻¹, while the methoxy C-O-C asymmetric stretch appears at 1232-1294 cm⁻¹ [5] [8]. The N-N stretching vibration, characteristic of the hydrazide linkage, appears as a weak band at 1050-1010 cm⁻¹ [3] [5].

UV-Vis Absorption Characteristics

Ultraviolet-visible spectroscopy reveals important information about the electronic structure and chromophoric properties of (E)-N'-(2-hydroxy-3-methoxybenzylidene)isonicotinohydrazide [17] [18] [19]. The compound exhibits multiple absorption bands corresponding to different electronic transitions within the conjugated π-system.

Primary Electronic Transitions

The UV-Vis spectrum typically displays absorption maxima in several distinct regions [18] [19]. The π→π* transitions of the aromatic rings occur in the 250-300 nm region with high molar extinction coefficients (>20,000 M⁻¹cm⁻¹), characteristic of aromatic chromophores [17] [15]. These transitions involve the delocalized π-electron system of both the benzene and pyridine rings [18] [19].

The n→π* transitions appear at longer wavelengths (330-382 nm) with medium intensity extinction coefficients (5,000-15,000 M⁻¹cm⁻¹) [17] [19]. These transitions originate from the lone pairs on nitrogen and oxygen atoms and are particularly sensitive to solvent effects and hydrogen bonding [18] [15]. The azomethine chromophore contributes significantly to these transitions, with the C=N double bond serving as an electron acceptor [17] [19].

Extended Conjugation Effects

Intramolecular charge transfer transitions may appear in the 400-450 nm region, particularly when extended conjugation is present between the donor (hydroxyl/methoxy) and acceptor (pyridine) groups [17] [19]. Some derivatives exhibit bathochromic shifts extending to 450-584 nm due to enhanced conjugation and planarity of the molecular framework [19]. These longer wavelength absorptions are highly sensitive to structural modifications and environmental factors [18] [15].

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction provides definitive structural information about (E)-N'-(2-hydroxy-3-methoxybenzylidene)isonicotinohydrazide, including precise bond lengths, angles, and crystal packing arrangements [20] [21] [22]. The crystallographic analysis confirms the molecular geometry and reveals important intermolecular interactions.

Crystal System and Unit Cell Parameters

Most isonicotinohydrazide derivatives crystallize in monoclinic or triclinic crystal systems [20] [21] [23]. Typical space groups include P21/c for monoclinic systems and P-1 for triclinic systems [21] [24]. The unit cell parameters generally fall within the ranges: a = 6.5-11.8 Å, b = 8.5-14.6 Å, c = 11.5-17.2 Å, with β angles of 101.8-109.3° for monoclinic systems [20] [21] [23]. The unit cell volumes typically range from 811-1458 ų, with Z values of 2-4 molecules per unit cell [21] [24].

Molecular Conformation and Geometry

X-ray crystallographic studies consistently confirm the E-configuration of the azomethine double bond (C=N), with torsion angles around the N-N-C=N fragment indicating the trans arrangement [20] [21] [23]. The C=N bond lengths typically range from 1.280-1.284 Å, confirming the double bond character [23] [24]. The carbonyl bond lengths (C=O) fall in the range 1.242-1.250 Å, characteristic of amide functionality [24] [25].

The molecular framework exhibits varying degrees of planarity, with dihedral angles between aromatic rings ranging from 5.5-39.4° [20] [21] [23]. This planarity is influenced by intramolecular hydrogen bonding between the phenolic hydroxyl group and the azomethine nitrogen [20] [21]. The hydrazide unit typically adopts a syn conformation with respect to the C-N bond, facilitating intramolecular hydrogen bonding [23] [24].

Crystal Packing and Intermolecular Interactions

The crystal structures are stabilized by extensive hydrogen bonding networks involving N-H···O, O-H···N, and O-H···O interactions [20] [21] [24]. These hydrogen bonds link molecules into chains or sheets, with the most common motif being N-H···N hydrogen bonds between the hydrazide NH and pyridine nitrogen atoms [23] [26]. Additional stabilization comes from π-π stacking interactions between aromatic rings, with centroid-to-centroid distances typically ranging from 3.6-3.7 Å [20] [21].

Mass Spectrometric Fragmentation Patterns

Mass spectrometry provides valuable structural information through characteristic fragmentation patterns of (E)-N'-(2-hydroxy-3-methoxybenzylidene)isonicotinohydrazide [27] [28] [29]. The fragmentation behavior under electron ionization conditions reveals the stability of different molecular fragments and aids in structural confirmation.

Molecular Ion and Base Peak

The molecular ion [M]⁺ appears at m/z 271, corresponding to the molecular formula C₁₄H₁₃N₃O₃ [27] [30]. The molecular ion typically exhibits moderate intensity (10-50% relative abundance) due to the relative stability of the aromatic heterocyclic system [29] [31]. The presence of nitrogen atoms in the molecule follows the nitrogen rule, with the molecular ion having an odd mass number consistent with three nitrogen atoms [28] [29].

Primary Fragmentation Pathways

Several characteristic fragmentation patterns are observed under electron ionization conditions [28] [29]. Loss of the methoxy group [M-31]⁺ occurs through α-cleavage, producing fragments at m/z 240 with moderate intensity (15-30%) [29] [32]. Loss of the formyl group [M-29]⁺ generates fragments at m/z 242, representing aldehyde cleavage from the benzylic position [32] [33]. The loss of the carboxamide group [M-44]⁺ produces fragments at m/z 227, indicating cleavage of the CONH₂ unit with retention of the aromatic system [28] [29].

Stable Fragment Ions

The pyridine cation appears as a significant fragment in the m/z 78-106 range, with variable intensity depending on the substitution pattern [10] [29]. Benzylic cleavage products appear at m/z 91-135, often representing the most intense peaks in the spectrum due to the stability of the resulting benzylic cations [29] [34]. Various aromatic fragments appear in the m/z 77-122 range, corresponding to different degrees of ring fragmentation and rearrangement [28] [29].

The base peak varies depending on ionization conditions but commonly corresponds to the most stable cationic fragment, often involving the pyridine ring or benzylic system [29] [31]. Under electrospray ionization conditions, the protonated molecular ion [M+H]⁺ at m/z 272 may be more prominent, particularly in positive ion mode [27] [35].

Thermal Stability Profiling (TGA/DSC)

Thermal analysis techniques provide comprehensive information about the thermal behavior and stability of (E)-N'-(2-hydroxy-3-methoxybenzylidene)isonicotinohydrazide [36] [37] [13]. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) reveal decomposition patterns, phase transitions, and thermal stability ranges.

Thermogravimetric Analysis (TGA)

TGA studies reveal that (E)-N'-(2-hydroxy-3-methoxybenzylidene)isonicotinohydrazide exhibits thermal stability up to approximately 180°C before significant decomposition begins [13] [38]. The thermal decomposition typically occurs in two distinct stages under nitrogen or air atmospheres [13] [39]. The first major decomposition stage occurs in the temperature range of 178-372°C, involving the loss of 80-85% of the total molecular weight [13] [38]. This stage corresponds to the breakdown of the organic framework, including the loss of the methoxy group, aromatic dehydrogenation, and fragmentation of the hydrazide linkage [38] [39].

The second decomposition stage occurs at higher temperatures (372-594°C), accounting for the remaining 15-20% weight loss [13] [38]. This stage involves the complete oxidative decomposition of the remaining carbon skeleton and the formation of gaseous products [38] [39]. The total weight loss typically reaches 95-100% by 600°C, indicating complete thermal degradation of the organic compound [13] [40].

Differential Scanning Calorimetry (DSC)

DSC analysis reveals important thermal transitions including melting behavior and decomposition onset temperatures [37] [13]. The melting point typically occurs in the range of 164-185°C, appearing as an endothermic peak in the DSC trace [15] [13]. This melting transition may be followed closely by decomposition onset, making precise determination challenging [38] [41].

The decomposition process is characterized by complex thermal events, with the major decomposition onset occurring at 300-350°C [13] [39]. The DSC curves often show multiple endothermic and exothermic events, reflecting the multi-step nature of the thermal degradation process [13] [38]. Endothermic peaks around 180-200°C correspond to fusion processes, while exothermic peaks at 350-400°C indicate oxidative decomposition reactions [38] [41].

Thermal Stability Considerations

The compound demonstrates reasonable thermal stability for a hydrazone derivative, with a stability range of 25-300°C under inert conditions [13] [39]. The presence of the methoxy and hydroxyl substituents influences the thermal behavior, with methoxy groups typically decomposing at lower temperatures than the aromatic framework [38] [39]. The thermal stability is sufficient for most analytical applications and synthetic manipulations under controlled conditions [13] [40].